2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Scientific Research Applications
2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying new therapeutic agents.
Medicine: Its potential anti-inflammatory and anticancer activities are of interest for developing new drugs.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can inhibit enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid include other thiazole derivatives such as:
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its antimicrobial properties.
2-Aminothiazole-based compounds: These have been studied for their wide range of biological activities, including antiviral and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-12(13(17)18)20-14(16-9)15-8-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNXVHIKQSOKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC2=CC=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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